molecular formula C27H34N2O B8461511 2,5-Bis(4-diethylaminobenzylidene)cyclopentanone

2,5-Bis(4-diethylaminobenzylidene)cyclopentanone

Cat. No. B8461511
M. Wt: 402.6 g/mol
InChI Key: KKLBPVXKMBLCQX-UHFFFAOYSA-N
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Patent
US04415621

Procedure details

About 110 g of p-diethylaminobenzaldehyde were dissolved in a solution of 80 g of potassium hydroxide in 1000 mL of methanol. About 26 g of cyclopentanone were added with stirring and the reaction mixture was heated under reflux on a steam bath for 3 hr. After chilling in the freezer, a solid precipitate was collected, washed with alcohol and recrystallized from a mixture of alcohol and acetonitrile. The title compound was confirmed by its NMR spectrum. This dye has an ε488 /MW of 188.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:12][CH3:13])[C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)[CH3:2].[C:14]1(=[O:19])[CH2:18][CH2:17][CH2:16][CH2:15]1>[OH-].[K+].CO>[CH2:1]([N:3]([CH2:12][CH3:13])[C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[C:15]2[CH2:16][CH2:17][C:18](=[CH:8][C:7]3[CH:10]=[CH:11][C:4]([N:3]([CH2:1][CH3:2])[CH2:12][CH3:13])=[CH:5][CH:6]=3)[C:14]2=[O:19])=[CH:6][CH:5]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C=O)C=C1)CC
Name
Quantity
80 g
Type
solvent
Smiles
[OH-].[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
C1(CCCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux on a steam bath for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After chilling in the freezer
CUSTOM
Type
CUSTOM
Details
a solid precipitate was collected
WASH
Type
WASH
Details
washed with alcohol
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of alcohol and acetonitrile

Outcomes

Product
Name
Type
Smiles
C(C)N(C1=CC=C(C=C2C(C(CC2)=CC2=CC=C(C=C2)N(CC)CC)=O)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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